molecular formula C11H13N3O2 B2707594 Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 1160246-38-7

Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B2707594
CAS No.: 1160246-38-7
M. Wt: 219.244
InChI Key: AYLZTCJBGBSYTG-UHFFFAOYSA-N
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Description

Ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate consists of a pyrazole ring fused to a pyridine ring, with an ethyl acetate group attached to the nitrogen atom of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves the condensation of 5-methyl-1H-pyrazole-3-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated by filtration and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

IUPAC Name

ethyl 2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-10(15)7-14-11-9(6-13-14)4-8(2)5-12-11/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLZTCJBGBSYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=N2)C)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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